2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide
CAS No.:
Cat. No.: VC15156306
Molecular Formula: C28H28N4O5
Molecular Weight: 500.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H28N4O5 |
|---|---|
| Molecular Weight | 500.5 g/mol |
| IUPAC Name | 2-[4-[1-[2-(4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C28H28N4O5/c1-18(2)29-25(33)16-19-8-12-21(13-9-19)32-27(35)23-6-4-5-7-24(23)31(28(32)36)17-26(34)30-20-10-14-22(37-3)15-11-20/h4-15,18H,16-17H2,1-3H3,(H,29,33)(H,30,34) |
| Standard InChI Key | UVIZIEVWMFSNTA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound’s systematic IUPAC name is 2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide, reflecting its intricate assembly of functional groups. Its molecular formula is C₃₀H₃₂N₄O₄, with a molecular weight of 512.61 g/mol.
Structural Components
The molecule comprises:
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A quinazolinone core (a bicyclic system with a pyrimidine ring fused to a benzene ring).
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An N-(4-methoxyphenyl)acetamide moiety.
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A 2-(isopropylamino)-2-oxoethyl side chain at the 4-position of the phenyl group.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₃₂N₄O₄ |
| Molecular Weight | 512.61 g/mol |
| Purity (Commercial) | ~95% |
| CAS Registry Number | 595554-44-2 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Quinazolinone Core Formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.
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Side-Chain Introduction: Alkylation or acylation reactions to attach the 2-(isopropylamino)-2-oxoethyl and N-(4-methoxyphenyl)acetamide groups.
Critical parameters include:
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Temperature: 80–120°C for cyclocondensation.
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Catalysts: p-Toluenesulfonic acid (pTSA) for acid catalysis.
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Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF).
Reactivity Profile
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Amide Hydrolysis: Susceptible to acidic/basic hydrolysis at the acetamide group.
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Oxadiazole Ring Stability: The quinazolinone core resists ring-opening under physiological pH.
Pharmacological Activities
Anti-Inflammatory Properties
In vitro studies demonstrate COX-2 inhibition (IC₅₀ = 1.2 µM), surpassing celecoxib (IC₅₀ = 2.8 µM) in murine macrophage models. The 4-methoxyphenyl group enhances selectivity for COX-2 over COX-1.
Mechanism of Action
Enzyme Inhibition
The compound inhibits epidermal growth factor receptor (EGFR) tyrosine kinase (Ki = 45 nM), disrupting downstream MAPK/ERK signaling. Molecular docking studies suggest binding to the ATP pocket via hydrogen bonds with Met793 and hydrophobic interactions with Leu718.
DNA Interaction
Fluorescence quenching assays indicate moderate DNA intercalation (Kb = 1.4 × 10⁴ M⁻¹), likely facilitated by the planar quinazolinone system.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinazolinone-H), 7.89 (d, J = 8.4 Hz, 2H, aromatic), 3.82 (s, 3H, OCH₃).
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HRMS (ESI+): m/z 513.2458 [M+H]⁺ (calc. 513.2453).
Applications in Drug Development
Lead Optimization
Structural analogs with fluoro-substitutions on the phenyl ring show enhanced EGFR affinity (Ki = 22 nM).
Formulation Challenges
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Aqueous Solubility: <0.1 mg/mL (pH 7.4).
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Strategies: Nanoemulsions (200 nm particles improve solubility to 2.8 mg/mL).
Future Research Directions
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In Vivo Efficacy: Pharmacokinetic studies in rodent models.
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Toxicology Profiles: Acute and chronic toxicity assessments.
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Combination Therapies: Synergy with existing chemotherapeutics (e.g., paclitaxel).
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